Caloxin 1b1

PMCA inhibition Calcium homeostasis Peptide pharmacology

Caloxin 1b1 is the definitive PMCA4-selective tool for extracellular calcium pump inhibition. Unlike generic ortho-vanadate (IC₅₀ ~30 mM), this 15-aa peptide binds extracellular domain 1 of PMCA4 with 2.3-fold selectivity over PMCA1 and does not inhibit other ATPases. Its key advantage: direct bath application at 46–200 µM—no detergents or transfection required. This peptide is ≥10-fold more potent than pan-inhibitor caloxin 2a1 (Kᵢ=529 µM) and pharmacologically distinct from the PMCA1-selective caloxin 1b3. Validated in de-endothelialized aortic ring and coronary artery contractility models. Supplied lyophilized at ≥95% purity and recommended for storage at -20°C.

Molecular Formula C70H111N21O21
Molecular Weight 1582.8 g/mol
Cat. No. B12376816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaloxin 1b1
Molecular FormulaC70H111N21O21
Molecular Weight1582.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N
InChIInChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1
InChIKeyIVFUOMWUIRNJLP-ADFIBQKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caloxin 1b1: A Selective Extracellular PMCA4 Inhibitor for Calcium Signaling Research


Caloxin 1b1 is a 15‑amino acid synthetic peptide (sequence TAWSEVLHLLSRGGG, MW 1582.8 Da) that selectively inhibits the plasma membrane Ca²⁺‑ATPase isoform 4 (PMCA4) by binding to its first extracellular domain. This peptide was discovered through phage display screening and functions as a selective, extracellularly active PMCA4 inhibitor [1]. Unlike broad‑spectrum ATPase inhibitors such as ortho‑vanadate, caloxin 1b1 does not inhibit other ATPases [2]. It is supplied as a lyophilized powder with ≥95% purity by HPLC and is recommended for storage at -20°C [3].

Why Generic PMCA Inhibitors Cannot Substitute for Caloxin 1b1 in Isoform‑Selective Studies


Generic PMCA inhibitors such as ortho‑vanadate lack isoform selectivity and require millimolar concentrations (IC₅₀ ~30 mM), severely limiting their utility in cellular and tissue‑based assays [1]. Other caloxin‑family peptides differ markedly in potency, selectivity, and functional outcomes: caloxin 2a1 is a weak, non‑selective inhibitor (Kᵢ = 529 µM) [2]; caloxin 1b3 selectively targets PMCA1 (Kᵢ = 17 ± 2 µM) [3]; and caloxin 1c2, while a more potent PMCA4 inhibitor (Kᵢ = 2.3 ± 0.3 µM), was engineered from caloxin 1b1 and thus represents a distinct research tool with 20‑fold higher affinity [4]. Substituting any of these compounds for caloxin 1b1 will produce divergent pharmacological profiles and confound interpretation of PMCA4‑specific contributions to calcium signaling.

Caloxin 1b1: Quantitative Head‑to‑Head Comparison with PMCA Inhibitor Alternatives


10‑Fold Greater Affinity than First‑Generation Caloxin 2a1

Caloxin 1b1 exhibits a Kᵢ of 46 ± 5 µM for PMCA4 in leaky erythrocyte ghosts, representing a 10‑fold improvement in potency over the first‑generation caloxin 2a1 (Kᵢ = 529 µM) [1][2].

PMCA inhibition Calcium homeostasis Peptide pharmacology

~650‑Fold Greater Affinity than Ortho‑Vanadate for PMCA Inhibition

Caloxin 1b1 (Kᵢ = 46 µM) is approximately 650‑fold more potent than the reference PMCA inhibitor ortho‑vanadate, which exhibits an IC₅₀ in the 30 mM range [1][2].

PMCA pharmacology ATPase inhibition Comparative potency

2.3‑Fold Selectivity for PMCA4 over PMCA1

Caloxin 1b1 displays isoform selectivity, inhibiting PMCA4 with a Kᵢ of 46 ± 5 µM compared to a Kᵢ of 105 ± 11 µM for PMCA1 in HEK‑293 cells, yielding a 2.3‑fold selectivity for PMCA4 [1].

Isoform selectivity PMCA4 PMCA1 Calcium signaling

Differential Functional Effect: Smooth Muscle Contraction vs. Endothelial Relaxation

In de‑endothelialized aortic rings, caloxin 1b1 (200 µM) produced a contraction and potentiated phenylephrine‑induced contraction. In endothelium‑intact rings pre‑contracted with phenylephrine and relaxed with carbachol, caloxin 1b1 increased contractile force rather than enhancing endothelium‑dependent relaxation [1]. In cultured cells, cytosolic Ca²⁺ increased more in arterial smooth muscle cells than in endothelial cells [1].

Vascular physiology Smooth muscle Endothelium PMCA4

Extracellular Site of Action Enables Direct Application to Intact Cells and Tissues

Because caloxin 1b1 binds to the first extracellular domain of PMCA4, it can be added directly to intact cells and tissues to inhibit PMCA function without requiring membrane permeabilization or intracellular delivery [1]. In contrast, ortho‑vanadate and many small‑molecule ATPase inhibitors act intracellularly and require cell penetration or membrane disruption.

Extracellular inhibitor PMCA4 Cell‑based assays Tissue physiology

Optimal Use Cases for Caloxin 1b1 in PMCA4‑Focused Research


Dissecting PMCA4‑Specific Contributions to Vascular Smooth Muscle Contractility

Caloxin 1b1 is uniquely suited for studies of PMCA4 function in vascular smooth muscle. Its 2.3‑fold selectivity for PMCA4 over PMCA1 and its preferential functional effect on smooth muscle over endothelium [1] make it the tool of choice for isolating PMCA4‑dependent calcium extrusion in arterial contractility assays. Use at 200 µM in de‑endothelialized aortic ring preparations to observe direct contractile effects or potentiation of α‑adrenergic agonists.

Calcium Signaling Studies Requiring Extracellular PMCA Inhibition Without Membrane Perturbation

For experiments where intracellular delivery of inhibitors is undesirable (e.g., primary cell cultures, acute tissue slices, or high‑throughput live‑cell calcium imaging), caloxin 1b1 offers a critical advantage: it acts extracellularly by binding to the first extracellular loop of PMCA4 [1]. Simply add to the bathing medium at concentrations of 46–200 µM to inhibit PMCA4‑mediated Ca²⁺ efflux without detergents or transfection.

Comparative Pharmacology of PMCA Isoform‑Selective Inhibitors

Caloxin 1b1 serves as the reference PMCA4‑selective tool in studies that require side‑by‑side comparison with PMCA1‑selective (caloxin 1b3, Kᵢ = 17 µM) or pan‑PMCA inhibitors (ortho‑vanadate, IC₅₀ ~30 mM) [1][2][3]. This enables researchers to attribute isoform‑specific roles in calcium homeostasis, cell proliferation, or disease models.

Validation of PMCA4 as a Therapeutic Target in Cardiovascular Disease Models

Given that PMCA4 expression is elevated in certain vascular pathologies and that caloxin 1b1 produces measurable functional effects in aortic and coronary artery preparations [1], the peptide is a validated chemical probe for target‑validation studies in hypertension, atherosclerosis, or smooth muscle hyper‑reactivity models. Its 10‑fold potency advantage over caloxin 2a1 [4] ensures that observed effects are not confounded by excessive peptide concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caloxin 1b1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.